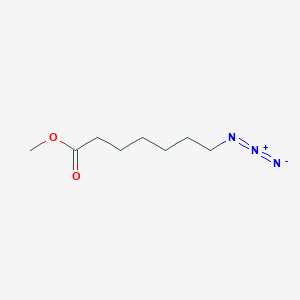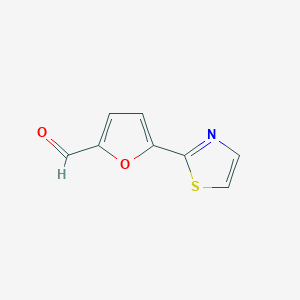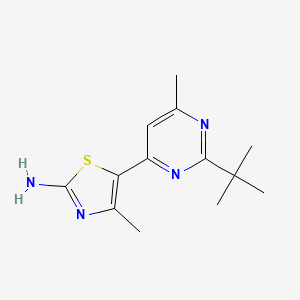
1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Übersicht
Beschreibung
1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5ClFI. It has a molecular weight of 270.47 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 . This indicates that the compound has a benzene ring with chlorine, fluorine, iodine, and a methyl group attached at different positions. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 244.6±35.0 °C and a predicted density of 1.879±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of NMDA Receptor Antagonists
1-Chloro-5-fluoro-4-iodo-2-methylbenzene serves as a starting material in the synthesis of compounds designed for NMDA (N-methyl-D-aspartate) receptor antagonism. This process involves nitration, amination, and reduction steps to yield specific derivatives aimed at medical applications, particularly in neuropharmacology. The compound's versatility in synthesis underlines its importance in creating potential treatments for conditions mediated by the NMDA receptor, such as neurodegenerative diseases or neuropathic pain (Xun & Qing-ping, 2004).
Halobenzene Cations Spectrometry
The compound also plays a role in the study of halobenzene cations' vibrational spectra. Through mass-analyzed threshold ionization spectrometry, researchers can glean insights into the ground and excited electronic states of halobenzenes, including those related to this compound. Such studies are crucial for understanding the ionization energies and electronic structures of halobenzenes, impacting materials science and analytical chemistry (Kwon, Kim, & Kim, 2002).
Vaporization Enthalpies
In the realm of physical chemistry, the compound contributes to understanding the vaporization enthalpies of halogen-substituted methylbenzenes. By measuring vapor pressures and calculating standard enthalpies of vaporization, researchers can deduce the thermodynamic properties of such molecules. This information aids in the development of models for predicting the behaviors of halogenated compounds under various conditions, which is essential for environmental science and chemical engineering (Verevkin et al., 2014).
Microwave-Promoted Synthesis
The efficiency of synthesizing halogenated benzene derivatives, such as 3-chloro-4-fluoronitrobenzene, is significantly enhanced by microwave irradiation. This technique accelerates the halogen-exchange fluorination process, yielding higher selectivity and yield. Microwave-promoted synthesis represents a valuable method in organic chemistry, enabling faster and more efficient reactions, which is beneficial for the development of pharmaceuticals and agrochemicals (Luo Jun, 2007).
Anticancer Compound Synthesis
Additionally, the compound has been used as a precursor in synthesizing new heterocyclic compounds with potential anticancer activity. By designing and obtaining derivatives through multiple synthesis routes, researchers can explore novel treatments for lung cancer. The synthesis and characterization of such compounds underscore the ongoing search for effective cancer therapies, highlighting the compound's role in medicinal chemistry (Zhou et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
The compound could potentially undergo electrophilic aromatic substitution reactions with biological macromolecules, leading to changes in their structure and function. The specific mode of action would depend on the nature of the biological target and the reaction conditions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it reacts with enzymes, it could inhibit or alter their activity, leading to changes in the metabolic pathways they are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of specific functional groups. For example, the halogen substituents might affect its lipophilicity and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cellular metabolism to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor or hinder the compound’s reactions with its targets .
Biochemische Analyse
Biochemical Properties
1-Chloro-5-fluoro-4-iodo-2-methylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. The presence of halogen atoms on the benzene ring makes it a reactive intermediate in various synthetic pathways. This compound can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The interactions between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular proteins and nucleic acids .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. The compound’s electrophilic nature allows it to participate in substitution reactions, generating intermediates that can further interact with cellular components. These interactions can result in changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of glucuronides and sulfates. The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, nucleus, and other organelles, where it may exert its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to specific compartments, affecting its activity and function .
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNNZOCANCPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274887 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1126424-32-5 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)







